![molecular formula C23H28O8 B12566416 4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) CAS No. 161960-57-2](/img/structure/B12566416.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is an organic compound characterized by its complex structure, which includes two 3,5-dimethoxybenzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pentane-1,5-diylbis(oxy) precursor. One common method involves the use of a Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with pentane-1,5-diol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like boron tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boron tribromide in dichloromethane at low temperatures.
Major Products:
Oxidation: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzoic acid)
Reduction: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzyl alcohol)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important intermediates in organic synthesis. The methoxy groups can undergo demethylation, leading to the formation of phenolic compounds. These reactions involve nucleophilic attack on the carbonyl carbon or the methoxy carbon, respectively, followed by elimination or substitution steps.
Comparison with Similar Compounds
- 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,5-bis(4-aminophenoxy)pentane
Comparison: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is unique due to the presence of both aldehyde and methoxy functional groups, which provide a versatile platform for various chemical transformations. In contrast, 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid contains carboxylic acid groups, making it more suitable for applications requiring acidic functionality. 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline and 1,5-bis(4-aminophenoxy)pentane contain amine groups, which are useful in the synthesis of polymers and other nitrogen-containing compounds.
Properties
CAS No. |
161960-57-2 |
|---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[5-(4-formyl-2,6-dimethoxyphenoxy)pentoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C23H28O8/c1-26-18-10-16(14-24)11-19(27-2)22(18)30-8-6-5-7-9-31-23-20(28-3)12-17(15-25)13-21(23)29-4/h10-15H,5-9H2,1-4H3 |
InChI Key |
CIOIYABBLFVQSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2OC)C=O)OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


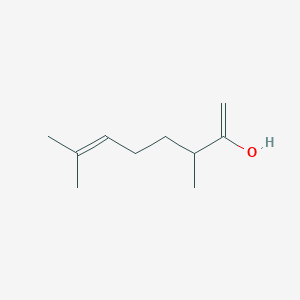
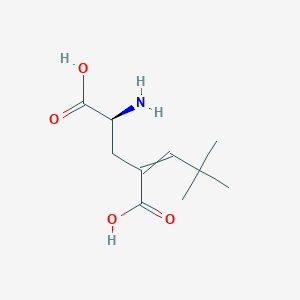
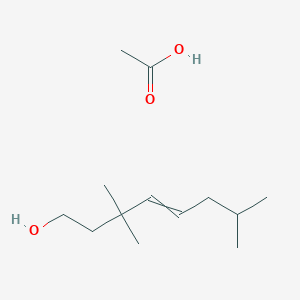

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
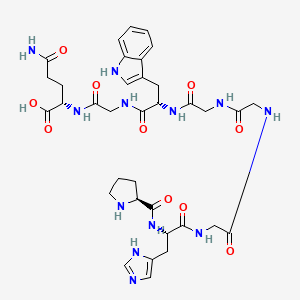
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
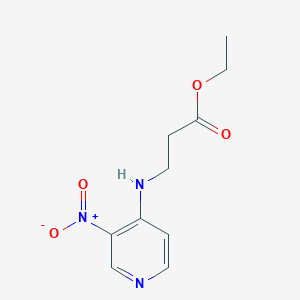
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)


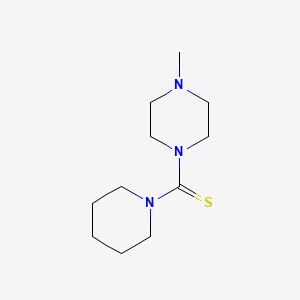
![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
